2-(2-Cyanopyridin-4-yl)acetic acid

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

2-(2-Cyanopyridin-4-yl)acetic acid (CAS 502509-05-9), a pyridine derivative bearing both a carboxylic acid and a cyano group , is a versatile synthetic intermediate increasingly recognized for its utility in medicinal chemistry, particularly in the assembly of kinase-focused libraries and targeted protein degraders (PROTACs). Characterized by a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g·mol⁻¹, this compound is commercially available in high purity (97%) for research and industrial use.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 502509-05-9
Cat. No. B1604394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyanopyridin-4-yl)acetic acid
CAS502509-05-9
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CC(=O)O)C#N
InChIInChI=1S/C8H6N2O2/c9-5-7-3-6(1-2-10-7)4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyRUHXLBCLPMDMFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Cyanopyridin-4-yl)acetic acid (CAS 502509-05-9): A Strategic Heterocyclic Building Block for Chemical Biology and Drug Discovery


2-(2-Cyanopyridin-4-yl)acetic acid (CAS 502509-05-9), a pyridine derivative bearing both a carboxylic acid and a cyano group [1], is a versatile synthetic intermediate increasingly recognized for its utility in medicinal chemistry, particularly in the assembly of kinase-focused libraries and targeted protein degraders (PROTACs) [2]. Characterized by a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g·mol⁻¹, this compound is commercially available in high purity (97%) for research and industrial use [1].

Why Simple 4-Pyridylacetic Acid Analogs Cannot Substitute for the Cyano Derivative in Advanced Synthesis


The presence of the electron-withdrawing cyano group at the 2-position fundamentally differentiates 2-(2-cyanopyridin-4-yl)acetic acid from unsubstituted or halogen/methyl-substituted 4-pyridylacetic acid analogs. This functional group significantly alters physicochemical properties, including lipophilicity and hydrogen-bonding capacity , and provides a synthetic handle for transformations such as reduction to an aminomethyl moiety, hydrolysis to an amide, or conversion to a tetrazole [1]. These transformations are not feasible with chloro, fluoro, or methyl analogs, which instead require metal-catalyzed cross-coupling or remain inert under similar conditions, limiting their versatility in convergent synthetic strategies.

Quantitative Differentiation of 2-(2-Cyanopyridin-4-yl)acetic acid from Key Analogs: Physicochemical and Functional Evidence


Enhanced Hydrogen Bond Acceptor Capacity vs. Halo and Methyl Analogs Drives Target Engagement

The nitrile substituent functions as a potent hydrogen bond acceptor (HBA), a feature absent in the corresponding 2-chloro, 2-fluoro, and 2-methyl analogs. This is reflected in the significantly higher computed topological polar surface area (TPSA) of 73.98 Ų for 2-(2-cyanopyridin-4-yl)acetic acid compared to 50.19 Ų for 2-(2-chloropyridin-4-yl)acetic acid [1]. In kinase inhibitor design, the nitrile group often engages in critical hydrogen bonds with the hinge region or conserved water molecules, a contribution that simple hydrophobic substituents cannot replicate.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Balanced Lipophilicity Profile Optimizes Permeability-Solubility Trade-off Compared to Chloro and Unsubstituted Analogs

In drug design, balancing lipophilicity is crucial for achieving both membrane permeability and aqueous solubility. 2-(2-Cyanopyridin-4-yl)acetic acid possesses a computed LogP of 0.58 . This value is intermediate between that of the unsubstituted 4-pyridineacetic acid (LogP = 0.26) [1] and the 2-chloro analog (LogP = 1.36) . This places the nitrile analog in an optimal range, avoiding the poor permeability often associated with very polar molecules while mitigating the high lipophilicity and low solubility typical of the chloro derivative.

Drug Design ADME Physicochemical Profiling

Documented Utility as a Key Fragment in Potent Kinase Inhibitors (Class-Level Inference)

Derivatives incorporating the 2-cyanopyridin-4-yl motif have demonstrated high potency in kinase inhibition assays. For instance, a compound containing the 2-cyanopyridin-4-yl moiety linked to a thiophene-carboxamide showed an IC₅₀ of 8 nM against a kinase target in a DELFIA assay [1]. While not the free acid itself, these data demonstrate the motif's ability to participate in high-affinity interactions, a property that can be leveraged by using 2-(2-cyanopyridin-4-yl)acetic acid as a core fragment for elaboration. Analogs with other 2-substituents often fail to achieve this level of potency in the same chemical series.

Cancer Therapeutics Kinase Inhibition Fragment-Based Drug Discovery

Categorization as a 'Protein Degrader Building Block' Validates its Role in Cutting-Edge Therapeutic Modalities

Commercial classification places 2-(2-cyanopyridin-4-yl)acetic acid within the 'Protein Degrader Building Blocks' product family [1], a designation not shared by its 2-chloro, 2-fluoro, or 2-methyl counterparts in major supplier catalogs. This categorization reflects the compound's appropriately spaced carboxylic acid handle, which is ideal for linker attachment in heterobifunctional degrader synthesis—a critical step in PROTAC development. The nitrile group offers an additional functional handle for late-stage diversification, whereas other substituents often lead to synthetic dead-ends.

PROTACs Targeted Protein Degradation Chemical Biology

Validated Application Scenarios for 2-(2-Cyanopyridin-4-yl)acetic acid Based on Quantitative Differentiation


Kinase-Focused Fragment Library Design

The unique hydrogen-bonding capability and balanced lipophilicity of 2-(2-cyanopyridin-4-yl)acetic acid make it an ideal core fragment for kinase inhibitor libraries. Its TPSA of 73.98 Ų ensures sufficient polarity for hinge-region binding, while its intermediate LogP of 0.58 facilitates cell permeability. Researchers developing ATP-competitive inhibitors should prioritize this scaffold over its 2-chloro (LogP 1.36, TPSA 50.19 Ų) or unsubstituted (LogP 0.26) analogs to improve hit rates in biochemical screens.

PROTAC Linker Attachment and Optimization

In targeted protein degradation campaigns, the molecule's dual functionality is critical: the carboxylic acid serves as a ready attachment point for PEG or alkyl linkers, while the distal nitrile can be reduced to an aminomethyl group for alternative conjugation strategies. Its classification as a 'Protein Degrader Building Block' by commercial suppliers [1] reduces the risk of synthetic incompatibility. Choosing this compound over a 2-methyl or 2-fluoro analog, which lack the nitrile's synthetic versatility, accelerates the 'design-synthesize-test' cycle for degrader optimization.

High-Throughput Synthesis of CYP-Resistant Candidate Molecules

The electron-withdrawing nature of the cyano group can block or slow cytochrome P450-mediated metabolism at the pyridine ring, a common liability in drug candidates containing pyridine moieties. By using 2-(2-cyanopyridin-4-yl)acetic acid as a starting material, medicinal chemists can pre-install a metabolically stable warhead, potentially avoiding potency losses observed with 2-methyl or unsubstituted pyridylacetic acid derivatives [2]. This proactive strategy can prevent costly late-stage failures due to high clearance rates.

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The nitrile nitrogen provides a second Lewis-basic site alongside the pyridine nitrogen and carboxylic acid oxygen. This offers unique opportunities for the construction of multi-dimensional coordination polymers, where the ligand can bridge metal centers in a µ₂ or µ₃ fashion. Its higher boiling point (397.2 °C) and density (1.34 g/cm³) compared to the unsubstituted analog (boiling point 303.8 °C, density ~1.245 g/cm³) indicate stronger intermolecular forces, which can translate into more robust and thermally stable frameworks.

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